Cyclohexyldiethanolamine
CAS No.: 4500-29-2
Cat. No.: VC3773659
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4500-29-2 |
---|---|
Molecular Formula | C10H21NO2 |
Molecular Weight | 187.28 g/mol |
IUPAC Name | 2-[cyclohexyl(2-hydroxyethyl)amino]ethanol |
Standard InChI | InChI=1S/C10H21NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h10,12-13H,1-9H2 |
Standard InChI Key | HHPDFYDITNAMAM-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N(CCO)CCO |
Canonical SMILES | C1CCC(CC1)N(CCO)CCO |
Introduction
Chemical Structure and Properties
Molecular Structure
The chemical structure of Cyclohexyldiethanolamine consists of a central nitrogen atom bonded to a cyclohexyl ring and two hydroxyethyl groups. The molecular formula is C10H21NO2, representing a compound with 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound contains a total of 34 bonds, including 13 non-hydrogen bonds, 5 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 hydroxyl groups, and 2 primary alcohols . The SMILES notation for this compound is OCCN(CCO)C1CCCCC1, providing a linear text representation of its molecular structure .
Physical and Chemical Properties
Cyclohexyldiethanolamine possesses several distinctive physical and chemical properties that are important for understanding its behavior and applications. These properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of Cyclohexyldiethanolamine
The relatively high boiling point (342.9°C) and flash point (176.2°C) indicate that Cyclohexyldiethanolamine is a thermally stable compound with a low volatility at room temperature . Its moderate water solubility (28.2 g/L) suggests it has both hydrophilic and hydrophobic characteristics, which can be attributed to the presence of both polar hydroxyl groups and the non-polar cyclohexyl ring . The LogP value of 1.57 confirms its moderate lipophilicity, indicating potential for both aqueous and organic phase applications .
Synonyms and Identifiers
Registration and Identification Numbers
Cyclohexyldiethanolamine is registered with various identification systems that aid in its recognition and categorization in chemical databases and regulatory frameworks. The most commonly used identifier is its Chemical Abstracts Service (CAS) number: 4500-29-2 . Additional identification codes include:
Alternative Names and Synonyms
Cyclohexyldiethanolamine is known by several alternative names and synonyms in scientific literature and commercial contexts. These include:
This diversity of nomenclature reflects the compound's presence across different industrial and research contexts, where varying naming conventions may be applied.
Environmental Impact and Biodegradability
Biodegradation Studies
Research on the biodegradability of Cyclohexyldiethanolamine provides important insights into its environmental persistence. A study published in PubMed examined the microbial degradation of various diethanolamine compounds, including Cyclohexyldiethanolamine . The research employed both a bacterium selectively isolated from industrial cutting fluid and an acclimatized sewage population from a domestic waste treatment plant to test biodegradability .
The results demonstrated that Cyclohexyldiethanolamine is highly resistant to biodegradation. The compound showed biochemical oxygen demands of less than 1% of its theoretically calculated values . This minimal biodegradation rate was similar to that observed for phenyl-diethanolamine and m-tolyl-diethanolamine .
Comparative Biodegradability
The biodegradability study also compared Cyclohexyldiethanolamine with other related compounds. While diethanolamine, methyl-diethanolamine, triethanolamine, and laurylsulphate-diethanolamine were found to be biodegradable to meaningful extents, Cyclohexyldiethanolamine showed minimal degradation . This comparative analysis provides valuable context for understanding the environmental persistence of Cyclohexyldiethanolamine relative to similar compounds.
The research further indicated that substitution of the tertiary hydrogen of the amine group with certain functional groups (isopropyl, 3-aminopropyl, n-butyl, or t-butyl) resulted in biologically recalcitrant compounds . This finding offers insights into the structural features that contribute to the poor biodegradability of Cyclohexyldiethanolamine and related compounds.
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